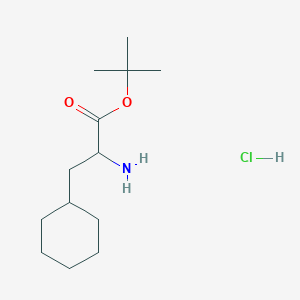
Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+ is a useful research compound. Its molecular formula is C13H26ClNO2 and its molecular weight is 263.81. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+ including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydrochloride (CAS Number: 135837-46-6) is a compound of significant interest in pharmaceutical and agricultural research due to its biological activities. This article explores its mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C14H24N2O3
- Molecular Weight : 256.35 g/mol
- Structure : The compound features a cyclohexane ring and an amino acid structure, which is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, particularly those involved in excitatory neurotransmission. Similar compounds have demonstrated binding affinities that suggest potential use in neuropharmacology .
- Plant Growth Regulation : Research indicates that derivatives of cyclohexanepropanoic acid can enhance plant resilience against abiotic stresses such as drought and pathogen attacks by modulating ethylene biosynthesis pathways .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial effects, making them candidates for agricultural applications to protect crops from pathogens.
Biological Activity Data Table
Case Study 1: Neuropharmacological Applications
A study investigated the binding affinity of cyclohexane derivatives to glutamate receptors. The results indicated that certain analogs exhibit higher potency than traditional excitatory amino acids, suggesting a potential role in treating neurodegenerative diseases .
Case Study 2: Agricultural Efficacy
In agricultural trials, the application of cyclohexanepropanoic acid derivatives improved maize resistance against fungal infections and drought conditions. The compound's ability to enhance ethylene production was linked to increased stress tolerance and yield improvement .
Case Study 3: Antimicrobial Testing
Research evaluating the antimicrobial properties of similar compounds found that they effectively inhibited the growth of several plant pathogens, indicating potential applications in crop protection strategies .
Research Findings
Recent findings highlight the importance of cyclohexanepropanoic acid in various fields:
- Neuropharmacology : Its ability to modulate receptor activity presents opportunities for developing new treatments for neurological disorders.
- Agriculture : Enhanced stress resistance mechanisms can lead to improved crop yields under adverse conditions.
- Microbiology : The antimicrobial properties suggest potential use as a natural pesticide.
特性
IUPAC Name |
tert-butyl 2-amino-3-cyclohexylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHRGWKDFFXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













